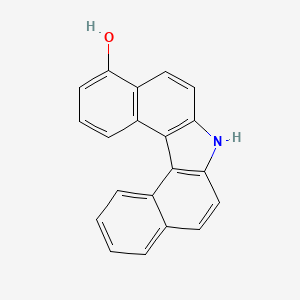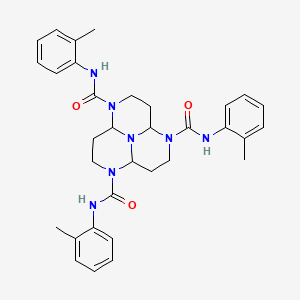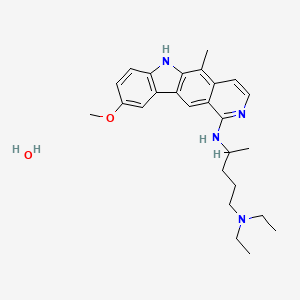
7-(3-((2-Hydroxy-2-(6-hydroxy-m-tolyl)ethyl)amino)butyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives and substituted phenols. The reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives.
Biology
In biology, it may be investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
What sets 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
特性
CAS番号 |
73908-77-7 |
|---|---|
分子式 |
C20H27N5O4 |
分子量 |
401.5 g/mol |
IUPAC名 |
7-[3-[[2-hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H27N5O4/c1-12-5-6-15(26)14(9-12)16(27)10-21-13(2)7-8-25-11-22-18-17(25)19(28)24(4)20(29)23(18)3/h5-6,9,11,13,16,21,26-27H,7-8,10H2,1-4H3 |
InChIキー |
RDGCNOCNCKUXFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CNC(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
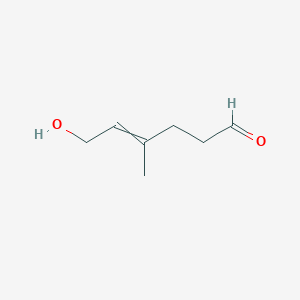
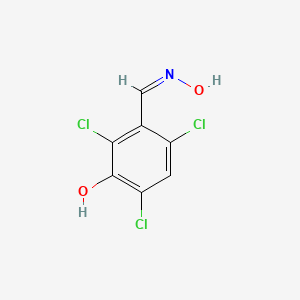
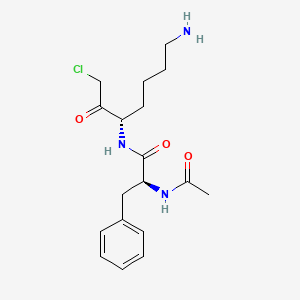

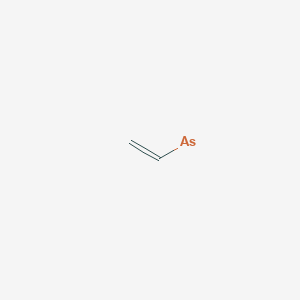

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
